molecular formula C18H16ClN3O B5534175 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline

2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline

Cat. No. B5534175
M. Wt: 325.8 g/mol
InChI Key: LIYHIJGGALGVKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives are synthesized through multiple steps involving starting materials such as chloroaniline or chlorobenzamide, which undergo processes like esterification, amidation, reduction, and condensation reactions with other compounds like morpholine. For example, the synthesis of similar compounds involves the intermediate formation of 2-amino-4-chlorobenzamide from 4-chloro-2-nitrobenzoic acid, followed by a condensing reaction to achieve the target compound (Xu Li-feng, 2011). Another method includes a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline with advantages such as mild reaction conditions and convenient operation (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by spectroscopic techniques such as IR, 1H NMR, and MS. These compounds typically feature a planar quinazoline ring, which may be substituted with various functional groups contributing to their chemical diversity and biological activity. For instance, the structure of a compound similar to 2-(2-chlorophenyl)-4-(4-morpholinyl)quinazoline was confirmed through extensive spectral analysis, indicating the presence of morpholinyl and chlorophenyl groups attached to the quinazoline core (Nan Jiang et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. These reactions are essential for modifying the chemical structure and properties of quinazoline derivatives, allowing for the synthesis of compounds with desired biological activities. For example, reactions involving morpholine and diisopropylethylamine (DIPEA) under different conditions can lead to products of substitution, elimination, or isomerization, showcasing the versatility of quinazoline derivatives in chemical synthesis (O.A. Grytsak et al., 2021).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are critical for determining the compound's suitability for pharmaceutical applications, including drug formulation and delivery. Detailed physical characterization is conducted using techniques like X-ray crystallography to elucidate the crystalline structures of these compounds, offering insights into their physical behavior and interactions (Nan Jiang et al., 2012).

Chemical Properties Analysis

Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are pivotal for their biological activity and potential therapeutic applications. The chemical behavior of these compounds is extensively studied through experimental and theoretical methods to understand their mechanism of action at the molecular level (F. Hassanzadeh et al., 2019).

properties

IUPAC Name

4-[2-(2-chlorophenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-15-7-3-1-5-13(15)17-20-16-8-4-2-6-14(16)18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYHIJGGALGVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4-(morpholin-4-yl)quinazoline

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